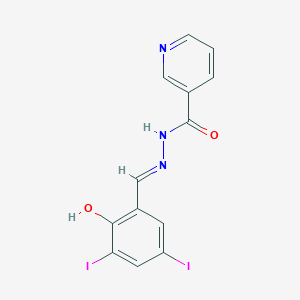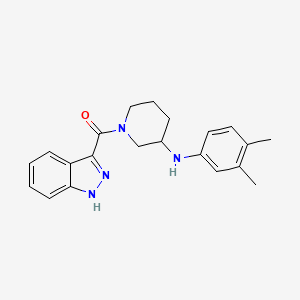![molecular formula C16H15N3O2S B5967854 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5967854.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that is used in the treatment of various types of cancer. It was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of advanced renal cell carcinoma.
Mécanisme D'action
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone works by inhibiting the activity of multiple tyrosine kinases, which are involved in various cellular processes such as cell proliferation, survival, and angiogenesis. By blocking these pathways, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone can inhibit tumor growth and induce tumor cell death.
Biochemical and physiological effects:
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have various biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been widely used in preclinical studies as a tool compound to investigate the role of tyrosine kinases in cancer biology. Its broad specificity and potency make it a useful tool for studying various cellular processes, including angiogenesis, proliferation, and survival. However, its clinical efficacy is limited by the development of drug resistance and toxicity, which can also be observed in preclinical studies.
Orientations Futures
Future research directions for 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone include the development of combination therapies to overcome drug resistance, the identification of biomarkers to predict patient response, and the investigation of its potential use in other disease indications. Additionally, there is a need for further understanding of its mechanism of action and the development of more selective and potent tyrosine kinase inhibitors.
Méthodes De Synthèse
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone involves the reaction of 2-methyl-1H-indole-3-acetic acid with 4-methyl-2-amino-5-nitroso-6-methylpyrimidine, followed by the introduction of a thiol group and subsequent oxidation to form the final product. The synthesis involves multiple steps and requires careful control of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied in preclinical and clinical settings for its efficacy in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It has been shown to inhibit multiple tyrosine kinases, including VEGFR, PDGFR, and KIT, which are involved in tumor angiogenesis and growth.
Propriétés
IUPAC Name |
4-methyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-7-14(21)19-16(17-9)22-8-13(20)15-10(2)18-12-6-4-3-5-11(12)15/h3-7,18H,8H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIFJMMMGOHVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B5967776.png)
![N-(2-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5967783.png)

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5967807.png)
![1-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5967808.png)
![2-chloro-N-({1-[2-(methylthio)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5967818.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5967825.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine](/img/structure/B5967831.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5967839.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5967847.png)

![N-(2,3-difluorobenzyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5967872.png)
![2-ethyl-3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967878.png)